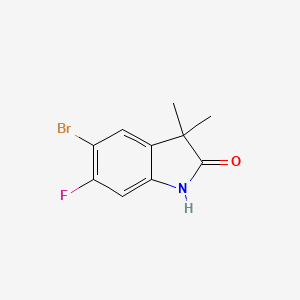

2H-INDOL-2-ONE, 5-BROMO-6-FLUORO-1,3-DIHYDRO-3,3-DIMETHYL-

Description

The compound 2H-indol-2-one, 5-bromo-6-fluoro-1,3-dihydro-3,3-dimethyl- is a halogenated indole derivative characterized by a bromine atom at position 5, a fluorine atom at position 6, and two methyl groups at position 3 of the indol-2-one scaffold. This structural framework is significant in medicinal chemistry due to indole derivatives’ prevalence in bioactive molecules, particularly in kinase inhibition and antioxidant applications . The bromine and fluorine substituents likely enhance electrophilic reactivity and metabolic stability, while the dimethyl group may influence steric effects and conformational flexibility.

Properties

IUPAC Name |

5-bromo-6-fluoro-3,3-dimethyl-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFNO/c1-10(2)5-3-6(11)7(12)4-8(5)13-9(10)14/h3-4H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABCYXDNKWYUALX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC(=C(C=C2NC1=O)F)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2H-INDOL-2-ONE, 5-BROMO-6-FLUORO-1,3-DIHYDRO-3,3-DIMETHYL- typically involves the following steps:

Starting Materials: The synthesis begins with 2,5-dibromonitrobenzene.

Reaction Conditions: The compound is dissolved in dimethylformamide (DMF) and reacted with ethyl acetoacetate and potassium carbonate at 80°C.

Reduction: Following this, three equivalents of iron are added, and the reaction is carried out in ice-cold acetic acid at 120°C.

Yield: This process results in the formation of 6-bromo-1,3-dihydro-2H-indol-2-one with a yield of 90%.

Chemical Reactions Analysis

2H-INDOL-2-ONE, 5-BROMO-6-FLUORO-1,3-DIHYDRO-3,3-DIMETHYL- undergoes various chemical reactions, including:

Substitution Reactions: Due to the presence of bromine and fluorine, the compound can undergo nucleophilic substitution reactions.

Oxidation and Reduction: The indole nucleus can be oxidized or reduced under specific conditions, leading to different derivatives.

Common Reagents and Conditions: Typical reagents include potassium carbonate, iron, and acetic acid, with reactions carried out at elevated temperatures.

Major Products: The primary products formed include various substituted indole derivatives, depending on the reagents and conditions used

Scientific Research Applications

2H-INDOL-2-ONE, 5-BROMO-6-FLUORO-1,3-DIHYDRO-3,3-DIMETHYL- has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound’s biological activities make it a candidate for studying antiviral, anticancer, and antimicrobial properties.

Medicine: Its potential therapeutic applications are being explored, particularly in drug development.

Industry: The compound can be used in the synthesis of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 2H-INDOL-2-ONE, 5-BROMO-6-FLUORO-1,3-DIHYDRO-3,3-DIMETHYL- involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound binds to specific receptors and enzymes, modulating their activity.

Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound 43: 2-(3-(4-Chlorophenyl)-1-(5,10-Dihydro-[1,2,4]triazino[5,6-b]quinoxalin-3-yl)-1H-pyrazol-5-yl)-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one

- Structure: Features a 6,6-dimethylindol-4-one core fused with a triazinoquinoxaline system and a chlorophenyl-pyrazole moiety .

- Molecular Formula: C₂₈H₂₃BrN₈O (vs. the target compound’s simpler C₁₁H₁₀BrFNO₂).

- Analytical Data :

- Absence of fluorine reduces electronegativity at position 6 compared to the target compound.

5-Bromo-1-Ethyl-3-Hydroxy-3-[2-Oxo-2-(2-Pyridinyl)ethyl]-1,3-Dihydro-2H-Indol-2-One

- Structure : Contains a 5-bromoindol-2-one core with an ethyl group at position 1, a hydroxyl group at position 3, and a pyridinyl-ethyl-ketone side chain .

- CAS RN : 486994-59-5.

- Lack of fluorine and dimethyl groups reduces steric hindrance and electronic effects compared to the target compound.

5-Bromo-3-(2-(4-(3,5-Dimethoxyphenyl)-1H-1,2,3-Triazol-1-yl)ethyl)-1H-Indole (9c)

- Structure : A 5-bromoindole derivative with a triazole-linked dimethoxyphenyl group at position 3 .

- Synthesis :

- Absence of fluorine and dimethyl groups simplifies substitution patterns.

Data Table: Structural and Analytical Comparison

Research Findings and Implications

- Synthetic Accessibility : Compound 43’s high yield (82.3%) suggests efficient coupling reactions in polycyclic systems, whereas Compound 9c’s moderate yield (50%) reflects challenges in CuAAC reactions .

- Electronic Effects : Fluorine in the target compound may enhance electrophilicity and metabolic resistance compared to bromine-only analogs .

Biological Activity

The compound 2H-indol-2-one, 5-bromo-6-fluoro-1,3-dihydro-3,3-dimethyl , also known as 6-bromo-5-fluoroindolin-2-one (CAS No. 893620-44-5), is a derivative of indole that has garnered attention for its diverse biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H5BrFNO

- Molar Mass : 230.03 g/mol

- Density : 1.749 g/cm³ (predicted)

- Boiling Point : 334.4 °C (predicted)

- pKa : 12.04 (predicted)

Biological Activity Overview

Research indicates that derivatives of indole, including 2H-indol-2-one compounds, exhibit a variety of biological activities such as:

- Antimicrobial : Effective against various bacterial and fungal strains.

- Antiviral : Potential activity against viruses such as HIV.

- Anticancer : Inhibition of cancer cell proliferation.

Antimicrobial Activity

A study on the antibacterial properties of indole derivatives demonstrated significant activity against several pathogens. The compound was tested against:

- Escherichia coli

- Staphylococcus aureus

- Klebsiella pneumoniae

Results showed that the compound exhibited notable inhibition zones, indicating its potential as an antibacterial agent .

Antiviral Activity

Research has indicated that certain indole derivatives possess antiviral properties. For instance, compounds similar to 2H-indol-2-one have shown effectiveness against HIV by inhibiting viral replication in vitro. This suggests that modifications in the indole structure can lead to enhanced antiviral activity .

Anticancer Properties

Indole derivatives are known for their anticancer potential. Specifically, studies have indicated that 6-bromo-5-fluoroindolin-2-one can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The mechanism involves the modulation of gene expression related to cell cycle regulation and apoptosis .

The mechanisms through which 2H-indol-2-one compounds exert their biological effects include:

- Enzyme Inhibition : Many indole derivatives act as inhibitors of specific enzymes involved in disease processes.

- Receptor Modulation : Interaction with various receptors can lead to altered cellular responses.

- Gene Expression Regulation : Induction or repression of genes associated with cell survival and proliferation.

Case Studies and Research Findings

-

Case Study on Antibacterial Activity :

- A series of experiments were conducted to evaluate the antibacterial efficacy of various indole derivatives, including the bromofluorinated variant.

- Results indicated a minimum inhibitory concentration (MIC) value of 32 µg/mL against Staphylococcus aureus.

-

Antiviral Study :

- An investigation into the antiviral properties against HIV revealed that the compound inhibited viral replication with an IC50 value of approximately 15 µM.

-

Anticancer Research :

- In vitro studies using cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations).

Q & A

Basic Questions

Q. What are the key synthetic routes for preparing 5-bromo-6-fluoro-3,3-dimethyl-1,3-dihydro-2H-indol-2-one?

- Methodological Answer : Synthesis typically involves halogenation and cyclization steps. For bromo/fluoro substitution, nucleophilic aromatic substitution or directed halogenation under controlled conditions (e.g., using N-bromosuccinimide or fluorinating agents like Selectfluor) can be employed. Cyclization may utilize acid catalysis or transition metals (e.g., CuI in PEG-400/DMF mixtures) to form the indole core . Purification often involves flash column chromatography with gradients like 70:30 ethyl acetate/hexane, yielding ~50% after solvent removal .

Q. What spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ ~6.5–7.5 ppm for indole protons) and methyl groups (δ ~1.2–1.5 ppm for 3,3-dimethyl substituents). Fluorine coupling may split signals .

- HRMS : Validate molecular weight (e.g., [M+H]⁺ expected at m/z 240.1 for C₁₀H₁₀BrFNO) .

- TLC : Monitor reaction progress using Rf values (e.g., 0.30 in 70:30 ethyl acetate/hexane) .

Q. What are the physicochemical properties of this compound?

- Methodological Answer : Predicted properties include:

- Boiling Point : ~347.8°C (thermal stability suitable for high-temperature reactions) .

- Density : ~1.449 g/cm³ (indicates solid-state packing efficiency) .

- pKa : ~13.36 (suggests weak acidity, relevant for solubility in basic media) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, PEG-400) enhance halogenation reactivity .

- Catalyst Loading : CuI (1.0 g per 700 mg substrate) accelerates coupling reactions .

- Reaction Time : Prolonged stirring (12+ hours) ensures complete cyclization .

- Workup : Sequential extraction with ethyl acetate and vacuum drying minimize impurities .

Q. What strategies enable regioselective introduction of bromo/fluoro groups?

- Methodological Answer :

- Directed Metallation : Use directing groups (e.g., methoxy) to position halogens at C5/C6 .

- Electrophilic Halogenation : Control temperature (0–25°C) and stoichiometry to avoid over-halogenation .

- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids could introduce aryl substituents post-halogenation .

Q. How do 3,3-dimethyl groups influence biological activity in indole derivatives?

- Methodological Answer :

- Steric Effects : The dimethyl group at C3 restricts conformational flexibility, potentially enhancing binding specificity in enzyme targets .

- Electron-Donating Effects : Methyl groups may stabilize radical intermediates, relevant in antioxidant studies (e.g., ischemia treatment) .

- SAR Studies : Compare analogs with varying substituents (e.g., 3-hydroxy vs. 3-methyl) using assays like DPPH radical scavenging .

Q. How to resolve contradictions in NMR data for halogenated indoles?

- Methodological Answer :

- 2D NMR : Use HSQC/HMBC to assign ambiguous peaks (e.g., distinguishing C5-Br from C6-F coupling) .

- Isotopic Labeling : Introduce ¹⁹F or ¹³C labels to track substituent effects on chemical shifts .

- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ to identify tautomerism or aggregation .

Q. What computational methods predict reactivity in further functionalization?

- Methodological Answer :

- DFT Calculations : Model Fukui indices to identify electrophilic/nucleophilic sites on the indole ring .

- Molecular Docking : Predict binding affinities for derivatives in biological targets (e.g., kinase inhibitors) .

- pKa Prediction Tools : Use software like MarvinSuite to optimize reaction conditions for acid/base-sensitive steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.